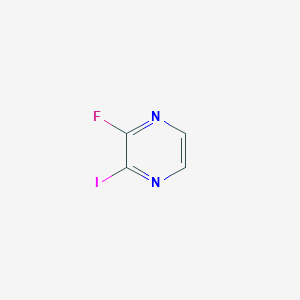

2-Fluoro-3-iodopyrazine

Cat. No. B1315968

M. Wt: 223.97 g/mol

InChI Key: ZGDOFCZYQIJHRG-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08497265B2

Procedure details

To a suspension of activated zinc dust (51 g, 0.78 mol, 1.94 eq.) in anhydrous DMA (100 mL) was added 1,2-dibromoethane (5.5 mL, 0.064 mol, 0.16 eq.), followed by the slow addition of chlorotrimethylsilane (8.1 mL, 0.064 mol, 0.16 eq.) over 5 min. The resulting mixture was stirred for 15 min under nitrogen. Then a solution of 8-iodo-1,4-dioxaspiro[4.5]decane (172 g, 0.639 mol, 1.59 eq.) in anhydrous DMA (300 mL) was added to the above suspension over 30 min keeping the internal temperature below 65° C. The resulting mixture was stirred for 1 hour and cooled to room temperature. The prepared zinc reagent was allowed to stand and the upper clear solution was transferred to a degassed and well stirred solution of 2-fluoro-3-iodopyrazine (see PREPARATION P6.2; 90 g, 0.402 mol, 1.0 eq.), PdCl2(dppf)CH2Cl2 (9.8 g, 0.012 mol, 0.03 eq.), and CuI (4.75 g, 0.025 mol, 0.062 eq.) in anhydrous DMA (300 mL) using a cannula. DMA (100 mL) was used to rinse the remaining zinc dust and the solution was added to the above mixture. The resulting mixture was heated to 80° C. under nitrogen and stirred overnight.

Name

CuI

Quantity

4.75 g

Type

catalyst

Reaction Step Three

[Compound]

Name

PdCl2(dppf)CH2Cl2

Quantity

9.8 g

Type

reactant

Reaction Step Eight

Identifiers

|

REACTION_CXSMILES

|

BrCCBr.Cl[Si](C)(C)C.I[CH:11]1[CH2:20][CH2:19][C:14]2([O:18][CH2:17][CH2:16][O:15]2)[CH2:13][CH2:12]1.[F:21][C:22]1[C:27](I)=[N:26][CH:25]=[CH:24][N:23]=1>CC(N(C)C)=O.[Zn].[Cu]I>[F:21][C:22]1[C:27]([CH:11]2[CH2:20][CH2:19][C:14]3([O:18][CH2:17][CH2:16][O:15]3)[CH2:13][CH2:12]2)=[N:26][CH:25]=[CH:24][N:23]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

5.5 mL

|

|

Type

|

reactant

|

|

Smiles

|

BrCCBr

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Zn]

|

Step Three

|

Name

|

CuI

|

|

Quantity

|

4.75 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu]I

|

Step Four

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)N(C)C

|

Step Five

|

Name

|

|

|

Quantity

|

8.1 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl[Si](C)(C)C

|

Step Six

|

Name

|

|

|

Quantity

|

172 g

|

|

Type

|

reactant

|

|

Smiles

|

IC1CCC2(OCCO2)CC1

|

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)N(C)C

|

Step Seven

|

Name

|

|

|

Quantity

|

90 g

|

|

Type

|

reactant

|

|

Smiles

|

FC1=NC=CN=C1I

|

Step Eight

[Compound]

|

Name

|

PdCl2(dppf)CH2Cl2

|

|

Quantity

|

9.8 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)N(C)C

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The resulting mixture was stirred for 15 min under nitrogen

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the internal temperature below 65° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The resulting mixture was stirred for 1 hour

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a degassed

|

WASH

|

Type

|

WASH

|

|

Details

|

to rinse the remaining zinc dust

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the solution was added to the above mixture

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resulting mixture was heated to 80° C. under nitrogen

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred overnight

|

|

Duration

|

8 (± 8) h

|

Outcomes

Product

Details

Reaction Time |

15 min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

FC1=NC=CN=C1C1CCC2(OCCO2)CC1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |